molecular formula C15H11KN2O2S2 B15240411 potassium [4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanide

potassium [4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanide

Cat. No.: B15240411
M. Wt: 354.5 g/mol
InChI Key: LWBNHHQQCHJYHA-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium [4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanide typically involves the reaction of benzenesulfonyl chloride with 2-phenyl-1H-imidazole-5-thiol in the presence of a base such as potassium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Potassium [4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Potassium [4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanide has several applications in scientific research:

Mechanism of Action

The mechanism of action of potassium [4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanide involves its interaction with specific molecular targets. For instance, as an hNE inhibitor, the compound binds to the active site of the enzyme, preventing its proteolytic activity. This inhibition is mediated through the formation of a covalent acyl-enzyme complex, which blocks the enzyme’s catalytic function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium [4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanide is unique due to its specific imidazole-based structure and the presence of both sulfonyl and phenyl groups. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C15H11KN2O2S2

Molecular Weight

354.5 g/mol

IUPAC Name

potassium;4-(benzenesulfonyl)-2-phenyl-1H-imidazole-5-thiolate

InChI

InChI=1S/C15H12N2O2S2.K/c18-21(19,12-9-5-2-6-10-12)15-14(20)16-13(17-15)11-7-3-1-4-8-11;/h1-10,20H,(H,16,17);/q;+1/p-1

InChI Key

LWBNHHQQCHJYHA-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(N2)[S-])S(=O)(=O)C3=CC=CC=C3.[K+]

Origin of Product

United States

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